2-Bromo-N-(4-butoxyphenyl)butanamide
Overview
Description
2-Bromo-N-(4-butoxyphenyl)butanamide: is an organic compound with the molecular formula C14H20BrNO2 It is characterized by the presence of a bromine atom attached to the second carbon of the butanamide chain and a butoxyphenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-butoxyphenyl)butanamide typically involves the following steps:
Formation of Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction where 4-butoxyphenylamine reacts with a suitable electrophile, such as an acyl chloride or anhydride, to form the corresponding amide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-N-(4-butoxyphenyl)butanamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or ketones.
Reduction Products: Reduced forms of the compound, potentially including alcohols or amines.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-Bromo-N-(4-butoxyphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its bromine atom and butoxyphenyl group may interact with biological macromolecules in specific ways.
Industry: Used in the development of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-butoxyphenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and butoxyphenyl group may facilitate binding to specific sites on these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Bromo-N-(4-bromophenyl)butanamide: Similar structure but with a bromine atom on the phenyl ring instead of a butoxy group.
2-Bromo-N-(4-methoxyphenyl)butanamide: Similar structure but with a methoxy group on the phenyl ring instead of a butoxy group.
2-Bromo-N-(4-ethoxyphenyl)butanamide: Similar structure but with an ethoxy group on the phenyl ring instead of a butoxy group.
Uniqueness: 2-Bromo-N-(4-butoxyphenyl)butanamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-bromo-N-(4-butoxyphenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-3-5-10-18-12-8-6-11(7-9-12)16-14(17)13(15)4-2/h6-9,13H,3-5,10H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOIUAHRVNIZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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